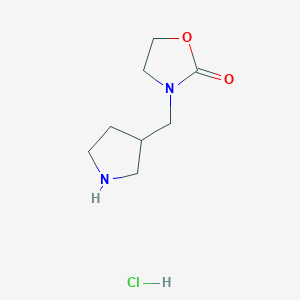

![molecular formula C15H12ClNO5 B2406934 methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate CAS No. 339009-28-8](/img/structure/B2406934.png)

methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

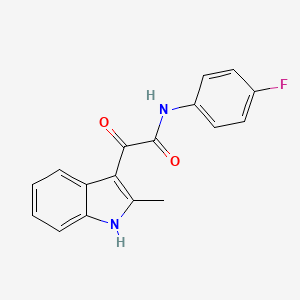

Methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate, also known as 3-Chloro-6-methyl-2-oxo-2H-pyran-5-carboxylic acid methyl ester, is a chemical compound of interest in the field of pharmaceuticals. It is a white crystalline solid with a molecular weight of 288.6 g/mol. Methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate is used as an intermediate in the synthesis of a variety of pharmaceuticals, including antibiotics and anti-fungal agents. It is also used in the synthesis of compounds used in the treatment of cancer and other diseases.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

One-pot Synthesis and Ring Transformation : A study reported the efficient synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates by the ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates. This process involved the use of alkoxide ions and was deemed economical, highlighting its potential for various ring transformations (Sahu et al., 2015).

Crystal Structures and Supramolecular Interactions : Research on methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate revealed its ability to form centrosymmetric hydrogen-bonded dimers, showcasing significant π–π interactions and weak C–H···O hydrogen bonding. These findings suggest potential applications in material sciences where such supramolecular interactions are crucial (Kranjc et al., 2012).

Synthesis and Reactivity in Multi-component Reactions : A study described the synthesis of ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates using a three-component reaction. The role of various catalysts was examined, highlighting the compound's versatility in synthetic chemistry (Hai et al., 2017).

Structural Components for Synthesis of Cycles

Derivatives for Carbo- and Heterocycles Synthesis : Research into methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates showcased their potential as structural components for synthesizing carbo- and heterocycles. The versatility of these compounds was evident in their reactions with various agents, leading to the development of novel methods for preparing substituted derivatives (Sheverdov et al., 2012).

Antimicrobial Activity and Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives : A study highlighted the synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, emphasizing their antimicrobial activity. The synthesis employed pentafluorophenylammonium triflate as a catalyst, showcasing a solvent-free and thermally efficient method (Ghashang et al., 2013).

Propiedades

IUPAC Name |

methyl 5-[(3-chlorobenzoyl)amino]-2-methyl-6-oxopyran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO5/c1-8-11(14(19)21-2)7-12(15(20)22-8)17-13(18)9-4-3-5-10(16)6-9/h3-7H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWLBIBELMERLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2406851.png)

![2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2406860.png)

![N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide](/img/structure/B2406873.png)

![2-Chloro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2406874.png)